2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid
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Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethyl group and an acrylic acid moiety, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved by reacting ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid.
Introduction of the Difluoromethyl Group: Difluoromethylation can be performed using various reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
Acrylic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the development of eco-friendly and cost-effective methods, such as the use of recyclable catalysts, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(Chloromethyl)benzo[d]oxazole: Used as an intermediate in organic synthesis.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C11H7F2NO3 |
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Molecular Weight |
239.17 g/mol |
IUPAC Name |
(E)-3-[2-(difluoromethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-10(13)11-14-7-3-1-2-6(9(7)17-11)4-5-8(15)16/h1-5,10H,(H,15,16)/b5-4+ |
InChI Key |
FTGNMNLSWOTADF-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)C=CC(=O)O |
Origin of Product |
United States |
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